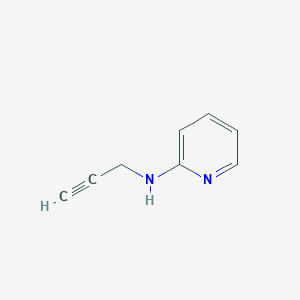

N-(PROP-2-YN-1-YL)PYRIDIN-2-AMINE

Description

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-ynylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-6-9-8-5-3-4-7-10-8/h1,3-5,7H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRLLCKYVXQMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Propargylamines As Versatile Synthons in Organic Synthesis

Propargylamines are a class of organic compounds characterized by an amino group attached to a propargyl group (a three-carbon chain with a carbon-carbon triple bond). nih.gov They are highly valued as versatile synthons, or building blocks, in organic synthesis due to the reactive nature of the alkyne and the nucleophilicity of the amine. nih.govsemanticscholar.org This dual functionality allows for a wide array of chemical transformations, making them key intermediates in the construction of a diverse range of more complex molecules. nih.govresearchgate.net

The synthesis of propargylamines itself is a significant area of research, with numerous methods developed to afford these structures. A prominent and efficient method is the three-component coupling reaction, often referred to as A³ coupling, which involves the reaction of an aldehyde, an amine, and a terminal alkyne, typically catalyzed by a transition metal such as gold or copper. organic-chemistry.orgorganic-chemistry.org Other synthetic strategies include the decarboxylative coupling of propiolic acids with amines and formaldehyde, as well as the direct C-H functionalization of alkynes. semanticscholar.orgorganic-chemistry.org

The utility of propargylamines as synthons is demonstrated by their conversion into a multitude of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds. nih.govresearchgate.net These transformations often involve intramolecular cyclization reactions where the alkyne moiety participates in the formation of a new ring. Examples of heterocycles synthesized from propargylamines include pyrroles, pyridines, thiazoles, and oxazoles. nih.govsemanticscholar.orgresearchgate.net The ability to readily access these important molecular scaffolds underscores the significance of propargylamines as foundational building blocks in modern organic synthesis.

The N Prop 2 Yn 1 Yl Pyridin 2 Amine Scaffold As a Precursor for Fused Heterocyclic Systems

The N-(prop-2-yn-1-yl)pyridin-2-amine scaffold is a particularly valuable precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. uaeu.ac.aenih.gov This class of bicyclic aromatic compounds is of significant interest due to their presence in a variety of medicinally important molecules. The strategic placement of the propargyl group on the 2-amino position of the pyridine (B92270) ring facilitates intramolecular cyclization reactions, leading to the efficient construction of the fused ring system.

A key transformation involving this compound is its silver-catalyzed cycloisomerization. uaeu.ac.ae This reaction proceeds under mild conditions to produce substituted 3-methylimidazo[1,2-a]pyridines with good to high yields and excellent regioselectivity. uaeu.ac.ae The process involves the activation of the alkyne by the silver catalyst, followed by an intramolecular attack of the pyridine ring nitrogen onto the activated alkyne, leading to the formation of the five-membered imidazole (B134444) ring fused to the pyridine core.

In addition to silver catalysis, other synthetic methods have been developed to convert N-(prop-2-yn-1-yl)pyridin-2-amines into functionalized imidazo[1,2-a]pyridine (B132010) derivatives. For instance, the Sandmeyer reaction of these precursors provides an efficient route to (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system. nih.gov This highlights the versatility of the this compound scaffold in accessing a range of structurally diverse fused heterocycles.

Below is a data table summarizing representative transformations of this compound to fused heterocyclic systems.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound | Ag₂CO₃, CH₂Cl₂, rt | 3-methylimidazo[1,2-a]pyridine | High | uaeu.ac.ae |

| Substituted N-(prop-2-yn-1-yl)pyridin-2-amines | Silver catalyst | Differently substituted 3-methylimidazo[1,2-a]pyridines | Good to high | uaeu.ac.ae |

| C-2 substituted N-(prop-2-yn-1-ylamino)pyridines | Sandmeyer reaction conditions | (E)-exo-halomethylene bicyclic pyridones | Not specified | nih.gov |

Current Research Frontiers and Future Directions in N Prop 2 Yn 1 Yl Pyridin 2 Amine Chemistry

Strategies for the Direct Preparation of this compound

The direct synthesis of this compound is a critical first step for its use in more complex molecular architectures. Methodologies for its preparation primarily involve nucleophilic substitution and, conceptually, multicomponent reactions.

Nucleophilic Substitution Approaches for Propargyl Amine Linkage

The most straightforward and commonly employed method for the synthesis of this compound is through a nucleophilic substitution reaction. This typically involves the reaction of 2-aminopyridine (B139424) with a propargyl halide, such as propargyl bromide, in the presence of a base. orgsyn.org The base, often potassium carbonate, facilitates the deprotonation of the amino group of 2-aminopyridine, enhancing its nucleophilicity and enabling it to attack the electrophilic carbon of the propargyl halide, displacing the bromide and forming the desired N-propargyl-2-aminopyridine. orgsyn.org This method is efficient for producing the target compound, which serves as a versatile precursor for further synthetic transformations. uaeu.ac.aeresearchgate.net

A general representation of this reaction is as follows:

2-Aminopyridine + Propargyl Bromide --(Base)--> this compound

This approach is highlighted by its operational simplicity and the ready availability of the starting materials. uaeu.ac.aeresearchgate.net

Multicomponent Reaction Pathways Incorporating N-Propargyl Moieties

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct related structures. For instance, MCRs are widely used for the synthesis of highly substituted pyridines and imidazolines. bibliomed.orgvu.nlnih.govekb.egnih.govuu.nl These reactions often involve the condensation of an amine, an aldehyde or ketone, and a third component like an isocyanide or an active methylene (B1212753) compound. vu.nlnih.govekb.egnih.govuu.nl

Conceptually, a three-component reaction could be designed using 2-aminopyridine, propargyl aldehyde (propynal), and a suitable third reactant to generate a related N-propargylated pyridine derivative. The development of such a direct MCR pathway would be a significant advancement, offering a rapid and diversity-oriented route to this class of compounds.

Cyclization Reactions of this compound for Fused Heterocycles

This compound is a valuable precursor for the synthesis of fused heterocyclic compounds, particularly imidazo[1,2-a]pyridines, which are important scaffolds in medicinal chemistry. nanobioletters.comnih.gov Metal-catalyzed intramolecular cyclization reactions are a powerful tool for achieving these transformations.

Metal-Catalyzed Intramolecular Heterocyclization

Transition metal catalysts play a pivotal role in the intramolecular cyclization of this compound, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds under mild conditions. researchgate.netrsc.org

Silver catalysts, particularly silver triflate (AgOTf), have proven to be highly effective in promoting the cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines to yield 3-methylimidazo[1,2-a]pyridines. uaeu.ac.aeresearchgate.net This reaction proceeds with excellent regioselectivity and in good to high yields under mild conditions. uaeu.ac.aeresearchgate.net The silver catalyst activates the alkyne moiety, making it susceptible to intramolecular nucleophilic attack by the pyridine nitrogen.

A study by Marco-Contelles and coworkers demonstrated that AgOTf-catalyzed cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines provides a practical route to these valuable fused heterocycles. researchgate.net

Table 1: Silver-Catalyzed Cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines

| Catalyst | Product | Yield | Reference |

|---|

Copper catalysts are also instrumental in the transformation of N-propargylated amines and related structures. While direct copper-catalyzed annulation of this compound is a plausible pathway, related copper-catalyzed reactions highlight the potential of this approach. For example, copper has been used to catalyze the synthesis of pyridoquinazolinones through the annulation of benzoic acids with 2-aminopyridines. colab.ws

Furthermore, copper-catalyzed aminooxygenation reactions of N-allylamidines have been reported, demonstrating the ability of copper to facilitate the formation of C-N and C-O bonds in a single operation. nih.gov A copper-catalyzed 1,4-selective aminooxygenation of 1,3-dienes has also been developed. nih.gov These methodologies suggest that a copper-catalyzed intramolecular amino-alkoxylation or a related annulation of this compound could be a viable strategy for constructing novel fused heterocyclic systems.

Palladium-Catalyzed Oxidative Cyclization and Functionalization

Palladium catalysis offers a powerful tool for the synthesis of complex nitrogen-containing heterocycles. In the context of this compound derivatives, palladium-catalyzed oxidative cyclization reactions have been explored for the construction of fused ring systems. These transformations typically involve the activation of C-H and N-H bonds, leading to the formation of new carbon-carbon and carbon-nitrogen bonds in a single operation.

One notable example is the palladium(II)-catalyzed oxidative naphthylation of 2-pyridone derivatives. nih.gov This method utilizes a diarylacetylene as a coupling partner and proceeds through an N-H/C-H activation mechanism to generate polyarylated N-naphthyl 2-pyridones. nih.gov Mechanistic investigations, supported by DFT calculations, have shed light on the intricate steps of this transformation, which involves an unusual oxidative annulation at the arene C-H bond of the diarylalkyne. nih.gov Another significant advancement is the palladium-catalyzed oxidative cyclization of allyltosylamides with acetic acid, which furnishes 3-pyrrolin-2-ones through a sequence of intermolecular aminopalladation, migratory insertion, reinsertion, and β-hydride elimination. nih.gov While not directly involving this compound, this methodology highlights the potential of palladium catalysis for the synthesis of related heterocyclic structures.

A summary of representative palladium-catalyzed reactions is presented in the table below:

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(II) | 2-Pyridone derivatives, Diarylacetylene | Polyarylated N-naphthyl 2-pyridones | N-H/C-H activation, Oxidative annulation |

| Pd(OAc)₂/BQ | Allyltosylamides, Acetic Acid | 3-Pyrrolin-2-ones | C-N/C-C bond formation, Atom economy |

Table 1: Palladium-Catalyzed Synthesis of Heterocyclic Compounds. BQ = 1,4-Benzoquinone.

Gold-Catalyzed Cascade Annulations

Gold catalysis has emerged as a particularly effective strategy for the synthesis of azaheterocycles, owing to the unique ability of gold catalysts to activate alkynes toward nucleophilic attack. nih.gov Gold-catalyzed cascade annulations involving substrates like this compound provide a direct and efficient route to diverse and complex polycyclic structures. digitellinc.com

These cascade reactions often proceed through a series of intramolecular cyclization and rearrangement steps, initiated by the gold-catalyzed activation of the alkyne moiety. nih.gov For instance, gold-catalyzed cascade cyclizations of 2-alkynyl-N-propargylanilines have been shown to proceed via the rearrangement of the propargyl group, leading to the formation of tetracyclic indolines. kyoto-u.ac.jp The choice of gold catalyst and reaction conditions can significantly influence the reaction pathway and product distribution. For example, catalysts such as IPrAuCl/AgSbF₆ and JohnPhosAuSbF₆·MeCN have demonstrated high activity in these transformations. kyoto-u.ac.jp

A notable application of gold catalysis is the enantioselective synthesis of 1,2-dihydropyridines through a formal [3+2+1] cascade amination of diyne-enes. nih.gov This method allows for the modular construction of substituted 1,2-dihydropyridines with excellent stereoselectivity. nih.gov The reaction mechanism has been investigated through both experimental and computational studies, revealing the importance of factors such as the "silver effect" for double bond isomerization. nih.gov

The table below summarizes key aspects of gold-catalyzed cascade annulations:

| Catalyst System | Substrate Type | Product Type | Key Features |

| IPrAuCl/AgSbF₆ | 2-Alkynyl-N-propargylanilines | Tetracyclic indolines | Propargyl group rearrangement, Cascade cyclization |

| JohnPhosAuSbF₆·MeCN | 2-Alkynyl-N-propargylanilines | Tetracyclic indolines | High catalyst activity |

| Gold(I)/Chiral Ligand | Diyne-enes, Amines | 1,2-Dihydropyridines | Enantioselective, [3+2+1] annulation |

Table 2: Gold-Catalyzed Cascade Annulations for Heterocycle Synthesis.

Catalyst-Free Intramolecular Hydroamination of this compound in Aqueous Media

In the pursuit of more sustainable synthetic methods, catalyst-free reactions in aqueous media have gained significant attention. The intramolecular hydroamination of this compound and related compounds represents a green and efficient approach to the synthesis of imidazo[1,2-a]pyridines.

This type of reaction takes advantage of the inherent reactivity of the starting material, often requiring only heat or microwave irradiation to proceed. A study has demonstrated the catalyst-free hydroamination and hydrothiolation of vinyl heteroarenes in suspended water at room temperature. rsc.org This method provides anti-Markovnikov addition products and has been successfully applied to the synthesis of various nitrogen and sulfur-containing heterocycles. rsc.org The scalability of this process highlights its potential for practical applications. rsc.org

Sandmeyer Reaction for the Formation of Imidazo[1,2-a]pyridine Heterocyclic Ring Systems

The Sandmeyer reaction, a well-established transformation in organic chemistry, has been ingeniously adapted for the synthesis of imidazo[1,2-a]pyridine derivatives from this compound precursors. rsc.orgnih.govuaeu.ac.ae This method provides a practical and efficient route to (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine core. rsc.orgnih.govuaeu.ac.ae

The reaction involves the treatment of C-2 substituted N-(prop-2-yn-1-ylamino)pyridines with an appropriate diazotizing agent, such as isoamyl nitrite (B80452), in the presence of a copper(II) halide. rsc.org This process is mild and stereospecific, affording the desired products in good yields. rsc.orgnih.govuaeu.ac.ae For instance, the reaction of this compound with isoamyl nitrite and copper(II) chloride in acetonitrile (B52724) at 65 °C has been reported to yield imidazo[1,2-a]pyridine-3-carbaldehyde, albeit in low yield under these specific conditions. rsc.orgresearchgate.net

The table below provides examples of the Sandmeyer reaction applied to this compound derivatives:

| Substrate | Reagents | Product | Yield |

| This compound | Isoamyl nitrite, CuCl₂ | Imidazo[1,2-a]pyridine-3-carbaldehyde | 8% |

| 2-Amino-6-(prop-2-yn-1-ylamino)nicotinonitrile | Isoamyl nitrite, CuCl₂ | 3-Chloro-2-((E)-chloromethylene)-2,3-dihydro-5H-imidazo[1,2-a]pyridin-5-one | 77% |

Table 3: Sandmeyer Reaction for the Synthesis of Imidazo[1,2-a]pyridine Derivatives. rsc.orgresearchgate.net

Base-Promoted Cascade Reactions Involving N-Propargylic Substrates

Base-promoted cascade reactions offer a transition-metal-free alternative for the synthesis of complex heterocyclic systems from N-propargylic substrates. These reactions often proceed through a series of bond-forming events initiated by a basic catalyst.

A notable example is the KOH-promoted regiospecific synthesis of polysubstituted N-(2-pyridyl)pyrroles from N-propargylic β-enaminones. rsc.org This method allows for the simultaneous construction of both the pyrrole (B145914) and pyridine rings from acyclic precursors under mild conditions, with water as the only byproduct. rsc.org The reaction demonstrates broad substrate scope, providing a range of N-(2-pyridyl)pyrroles in high yields. rsc.org Another versatile base-promoted method is the three-component cascade reaction of α-hydroxy ketones, malonodinitrile, and alcohols, which affords structurally diverse 2-alkyloxy-1H-pyrrole-3-carbonitrile derivatives. nih.gov This reaction features the formation of multiple bonds in a single step and exhibits high atom economy. nih.gov

Oxidative Coupling and Dehydrogenative Annulation Strategies

Oxidative coupling and dehydrogenative annulation reactions represent powerful strategies for the construction of fused heterocyclic systems through the formation of C-C and C-N bonds. These methods often utilize an oxidant to facilitate the desired transformation.

An electrochemical approach has been developed for the oxidative dehydrogenative annulation of 1-(2-aminophenyl)pyrroles. rsc.org This method employs an electrochemical redox reaction to synthesize pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, involving the functionalization of C(sp³)–H bonds and the formation of new C-C and C-N bonds. rsc.org A key advantage of this method is its atom economy, with hydrogen gas being the sole byproduct. rsc.org

Green Chemistry Considerations in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for this compound derivatives and related heterocycles. These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One approach is the use of microwave-assisted synthesis, which can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.net For example, a one-pot, four-component reaction for the synthesis of pyridine derivatives has been developed using microwave irradiation, resulting in excellent yields and pure products in a matter of minutes. nih.govresearchgate.net Another green strategy is the use of mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. researchgate.net This technique has been successfully applied to the synthesis of 2-phenylimidazo[1,2-α]pyridine, offering a safe, robust, and energy-efficient alternative to traditional solution-phase methods. researchgate.net The development of catalyst-free reactions in aqueous media, as discussed previously, also aligns with the goals of green chemistry by eliminating the need for metal catalysts and organic solvents. rsc.org

The following table highlights some green chemistry approaches in the synthesis of pyridine and imidazo[1,2-a]pyridine derivatives:

| Green Chemistry Approach | Key Features | Example Application |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields | One-pot, four-component synthesis of pyridines |

| Mechanochemistry | Solvent-free, energy-efficient | Synthesis of 2-phenylimidazo[1,2-α]pyridine |

| Aqueous Media Synthesis | Catalyst-free, use of water as solvent | Hydroamination of vinyl heteroarenes |

Table 4: Green Chemistry Strategies in Heterocyclic Synthesis.

Mechanistic Elucidation of Cyclization Pathways

The intramolecular cyclization of this compound is a prominent reaction, leading to the formation of fused heterocyclic systems such as imidazo[1,2-a]pyridines. epfl.ch The reaction pathway is significantly influenced by the catalyst and reaction conditions, which dictate the regioselectivity and efficiency of the cyclization process.

The cyclization of this compound can theoretically proceed via two distinct modes: a 5-exo-dig or a 6-endo-dig pathway, as classified by Baldwin's rules. princeton.eduresearchgate.net These rules are a set of guidelines that predict the relative favorability of ring-closing reactions based on the orbital overlap required for bond formation. nih.gov

In the context of this compound, the nitrogen atom of the pyridine ring acts as the nucleophile attacking the alkyne.

5-exo-dig: The nucleophilic attack occurs at the terminal carbon of the alkyne, leading to a five-membered ring. The breaking bond is exocyclic to the newly formed ring.

6-endo-dig: The nucleophilic attack occurs at the internal carbon of the alkyne, resulting in a six-membered ring. The breaking bond is endocyclic.

Research has shown that the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines proceeds with excellent regioselectivity to afford 3-methylimidazo[1,2-a]pyridines. epfl.chnih.gov This outcome is the result of a 5-exo-dig cyclization. A DFT-based mechanistic analysis supports this pathway. epfl.chnih.gov According to Baldwin's rules, 5-exo-dig cyclizations are generally favored over the corresponding 6-endo-dig pathways for terminal alkynes, although exceptions exist. researchgate.net The preference for the 5-exo-dig mode in this system is attributed to the more favorable transition state geometry, where the nucleophile can approach the sp-hybridized carbon at an optimal trajectory. nih.gov In contrast, the 6-endo-dig closure would require a more strained geometry for effective orbital overlap. nih.gov

| Cyclization Mode | Product Type | Favorability (Baldwin's Rules) | Observed Outcome |

| 5-exo-dig | Imidazo[1,2-a]pyridine (5-membered ring fused) | Favored | Predominant product in Ag-catalyzed reactions epfl.chnih.gov |

| 6-endo-dig | 6-membered ring product | Disfavored | Not observed as the major product |

Intramolecular hydroamination is a key step in the cyclization of this compound. The choice of solvent and catalyst plays a critical role in the reaction's efficiency and mechanism. While specific deuterium (B1214612) exchange studies on this compound are not extensively reported in the provided literature, the principles from related systems offer valuable insights.

Solvents can influence the reaction rate and selectivity by stabilizing intermediates and transition states. For instance, in gold-catalyzed intramolecular hydroamination, cooperative effects between solvents like dichloromethane (B109758) and alcohols have been quantified. nih.gov Polar protic solvents can participate in proton transfer steps, which are often crucial in hydroamination mechanisms.

Catalysts, such as silver(I) or gold(I) salts, activate the alkyne moiety towards nucleophilic attack. nih.govnih.gov The catalyst's ligand environment can fine-tune its reactivity and selectivity.

Deuterium exchange studies are a powerful tool for elucidating reaction mechanisms. A kinetic isotope effect (KIE), observed when a hydrogen atom is replaced by deuterium, can indicate whether a C-H (or N-H) bond is broken in the rate-determining step. epfl.chnih.gov For example, a significant primary KIE would be expected for a mechanism involving rate-limiting proton transfer from the amine to the alkyne. In the context of the pyridine-catalyzed iodination of 2-nitropropane, solvent isotope effects (kH/kD) were found to be slight, suggesting that proton transfer from the solvent is not the rate-limiting step in that particular reaction. rsc.org Similar studies on the this compound system could clarify the precise role of proton transfers in its cyclization.

Metal-mediated aminooxygenation of this compound represents a potential pathway to introduce both a nitrogen and an oxygen functionality across the alkyne. While specific studies on this substrate are not detailed in the available literature, mechanisms can be proposed based on related transformations. Such reactions typically involve an initial metal-catalyzed activation of the alkyne, followed by intramolecular attack by the amine and intermolecular attack by an oxygen-containing nucleophile or oxidant. The regioselectivity and stereoselectivity of the addition would be governed by the nature of the metal catalyst and the reaction conditions.

Nucleophilic Addition and Substitution Mechanisms of the Propynyl (B12738560) Moiety

The propynyl group of this compound is an electrophilic site susceptible to nucleophilic attack. The reactivity is enhanced when the alkyne is activated by a metal catalyst or is part of a conjugated system. Nucleophilic conjugate additions to activated alkynes are a well-established class of reactions. acs.orgbham.ac.uk

In the absence of a catalyst that directs the intramolecular cyclization, the propynyl moiety can undergo intermolecular nucleophilic addition. Strong nucleophiles can add to one of the sp-hybridized carbons. The regioselectivity of this addition depends on the nature of the nucleophile and any activating groups. For terminal alkynes, nucleophilic attack often occurs at the internal carbon, unless directed otherwise by steric or electronic factors.

Substitution reactions at the propargylic position are also possible, though less common than additions to the alkyne. These would proceed via standard SN1 or SN2 mechanisms, depending on the reaction conditions and the stability of any potential carbocation intermediate.

Examination of Intramolecular Cyclization Pathways through Imine Formation

An alternative cyclization pathway for this compound could involve the initial formation of an imine or iminium ion, followed by intramolecular attack. While direct evidence for this pathway with the title compound is scarce in the provided results, the general principle is well-established for other systems. researchgate.net For example, if the terminal alkyne were to be hydrated to a methyl ketone, an intramolecular condensation with the exocyclic amine could lead to an enamine, which could then tautomerize to an imine. Subsequent cyclization of this imine intermediate could lead to different heterocyclic scaffolds.

The general mechanism for imine formation involves the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration. rsc.org In the case of this compound, a prior transformation of the alkyne would be necessary to generate the required carbonyl functionality.

Analysis of Oxidative Cleavage and Rearrangement Mechanisms

The this compound molecule possesses several sites that could be susceptible to oxidative cleavage or rearrangement under specific conditions. Oxidative cleavage of the carbon-carbon triple bond of the propynyl group is a possibility, which would lead to the formation of carboxylic acids or other oxygenated fragments. nih.gov

Furthermore, oxidative cleavage of bonds within the pyridine or the fused imidazo[1,2-a]pyridine ring system (formed after cyclization) can occur. For instance, studies on aromatic fused imidazoles have shown that C(sp2)-N bond cleavage can be achieved, leading to the formation of α-ketoamides and N-(pyridin-2-yl)arylamides. nih.gov The specific products of oxidative cleavage would depend on the oxidant used and the reaction conditions.

Rearrangement reactions could also be envisaged, potentially involving the propargyl group. For example, under certain catalytic conditions, a propargyl amine might undergo rearrangement to an allene (B1206475) or a conjugated enamine, which could then participate in further transformations.

Derivatization and Advanced Functionalization of the N Prop 2 Yn 1 Yl Pyridin 2 Amine Scaffold

Regioselective Functionalization of Imidazo[1,2-a]pyridine (B132010) Derivatives

N-(prop-2-yn-1-yl)pyridin-2-amine is a key precursor for the synthesis of the imidazo[1,2-a]pyridine ring system, a privileged scaffold in medicinal chemistry. rsc.orgnih.gov The functionalization of this bicyclic heterocycle can be controlled to occur at specific positions, a concept known as regioselectivity. nih.govnih.gov

Introduction of Diverse Substituents on the Pyridine (B92270) Ring

The imidazo[1,2-a]pyridine scaffold allows for the introduction of various substituents onto its pyridine ring portion. This is often achieved through the initial use of substituted 2-aminopyridines in the synthesis. For instance, starting with 2-amino-6-chloropyridines, one can synthesize this compound derivatives that, upon cyclization, yield imidazo[1,2-a]pyridines with a chlorine atom on the pyridine ring. researchgate.net This halogen substituent can then serve as a handle for further modifications, such as cross-coupling reactions, to introduce a wide array of functional groups. nih.gov

Recent methodologies have also demonstrated the ability to directly functionalize the pyridine ring of the imidazo[1,2-a]pyridine core. These methods include transition metal-catalyzed C-H functionalization, which allows for the direct attachment of new groups without the need for pre-installed handles like halogens. rsc.orgrsc.org For example, palladium-catalyzed reactions can be used to introduce alkyl groups at various positions of the pyridine ring. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-amino-6-chloropyridine | 3-bromopropyne, base | N-(6-chloropyridin-2-yl)prop-2-yn-1-amine | Not specified |

| N-(6-chloropyridin-2-yl)prop-2-yn-1-amine | Cyclization catalyst | 5-chloroimidazo[1,2-a]pyridine | Not specified |

| Imidazo[1,2-a]pyridine | Pd catalyst, alkyl halide | Alkyl-substituted imidazo[1,2-a]pyridine | Varies |

Functionalization at the Imidazole (B134444) Moiety

The imidazole portion of the imidazo[1,2-a]pyridine system is also a prime site for functionalization. The C3 position is particularly reactive and can be readily substituted. nih.govmdpi.com For example, aza-Friedel-Crafts reactions catalyzed by Y(OTf)3 have been developed for the C3-alkylation of imidazo[1,2-a]pyridines. mdpi.com This reaction involves the three-component coupling of an imidazo[1,2-a]pyridine, an aldehyde, and an amine to introduce an alkylamino group at the C3 position. mdpi.com

Furthermore, the initial cyclization of this compound can be controlled to introduce substituents at the C2 position of the imidazole ring. By starting with appropriately substituted alkynes, a variety of groups can be incorporated at this position. organic-chemistry.org

| Imidazo[1,2-a]pyridine Derivative | Reagents and Conditions | Product | Yield (%) |

| Imidazo[1,2-a]pyridine | Aldehyde, Amine, Y(OTf)3 | C3-alkylated imidazo[1,2-a]pyridine | 80-92% mdpi.com |

| 2-phenylimidazo[1,2-a]pyridine | Aldehyde, Amine, Y(OTf)3 | C3-alkylated-2-phenylimidazo[1,2-a]pyridine | 81-85% mdpi.com |

Transformations Utilizing the Terminal Alkyne Group

The terminal alkyne group of this compound is a highly versatile functional group that can participate in a wide range of chemical reactions.

Applications in Click Chemistry (e.g., CuAAC) for Conjugate Synthesis

The terminal alkyne is an ideal handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govorganic-chemistry.org This reaction allows for the efficient and specific formation of a stable triazole ring by reacting the alkyne with an azide-containing molecule. nih.goviipseries.orgnih.gov This methodology is widely used to conjugate this compound or its derivatives to other molecules, such as biomolecules, polymers, or fluorescent dyes, to create complex molecular architectures. nih.govacs.org The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.org

| Alkyne Component | Azide Component | Catalyst System | Product |

| This compound | Azido-functionalized molecule | CuSO4, Sodium Ascorbate | Triazole-linked conjugate |

| Imidazo[1,2-a]pyridine with terminal alkyne | Azido-functionalized biomolecule | Cu(I) source | Bioconjugate |

Halogenation of the Alkyne Moiety and Subsequent Reactions

The terminal alkyne can undergo halogenation reactions, where halogen atoms (such as bromine or chlorine) are added across the triple bond. masterorganicchemistry.comlibretexts.org Treatment with one equivalent of a halogen typically results in the formation of a dihaloalkene. youtube.com This reaction often proceeds with trans-selectivity, meaning the two halogen atoms add to opposite sides of the newly formed double bond. masterorganicchemistry.com The resulting vinyl dihalide is a valuable intermediate for further synthetic transformations. For instance, it can undergo elimination reactions to regenerate an alkyne, or participate in cross-coupling reactions. masterorganicchemistry.com Enzymatic methods for the halogenation of terminal alkynes have also been reported, offering a high degree of chemoselectivity. nih.gov

| Alkyne | Reagent | Product |

| Terminal Alkyne | Br2 (1 equivalent) | trans-dibromoalkene masterorganicchemistry.com |

| Terminal Alkyne | Cl2 (1 equivalent) | trans-dichloroalkene masterorganicchemistry.com |

| Terminal Alkyne | Br2 (2 equivalents) | Tetrabromoalkane masterorganicchemistry.com |

Functionalization of the Pyridine Amine Nitrogen for Complex Structures

The secondary amine nitrogen in this compound provides another site for functionalization, leading to the construction of more complex molecular architectures. This nitrogen atom can act as a nucleophile and participate in various bond-forming reactions. For example, it can be alkylated or acylated to introduce a variety of substituents.

Furthermore, this nitrogen atom is crucial for the synthesis of more elaborate heterocyclic systems. It can act as a directing group in C-H functionalization reactions of the pyridine ring, facilitating the introduction of substituents at specific positions. nih.govresearchgate.net The lone pair of electrons on the nitrogen can also be utilized in the formation of coordination complexes with metal ions, leading to the creation of metallosupramolecular structures. researchgate.net

Synthesis of Luminescent Fused Imidazole Bicyclic Esters from this compound

A significant advancement in the functionalization of the this compound scaffold is the development of a multicomponent palladium iodide-catalyzed oxidative alkoxylation-carbonylation-isomerization reaction. This method facilitates the conversion of readily available N-heterocyclic propargylamine (B41283) derivatives into valuable luminescent fused imidazole bicyclic acetic esters. uniba.it

The process is characterized by a sequential cyclization-alkoxycarbonylation-isomerization of this compound and its derivatives. uniba.it This reaction proceeds under oxidative conditions utilizing a straightforward catalytic system.

Research Findings

The synthesis is achieved through a catalytic, multicomponent oxidative carbonylative approach. This method has proven effective for a variety of N-(prop-2-yn-1-yl)pyridin-2-amines that have substituents with different electronic properties on the pyridine ring. uniba.it Furthermore, the reaction can be successfully performed using methanol, as well as other primary and secondary alcohols, as external nucleophiles. uniba.it

Under optimized conditions, various N-(prop-2-yn-1-yl)pyridin-2-amines were efficiently transformed into alkyl 2-(imidazo[1,2-a]pyridin-3-yl)acetates, with yields ranging from 51% to 77%. uniba.it The synthetic protocol has also been successfully applied to the conversion of related substrates like N-(prop-2-yn-1-yl)pyrimidin-2-amine and N-(prop-2-yn-1-yl)pyrazin-2-amine to their corresponding fused imidazole bicyclic esters. uniba.it A number of the newly synthesized bicyclic compounds have demonstrated promising luminescent properties. uniba.it

The standard reaction conditions involve a specific catalytic system and set of reagents as detailed in the table below.

Table 1: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | PdI₂ (1 mol%) |

| Co-catalyst / Additive | KI (1 equiv), AcONa (1 equiv) |

| Atmosphere | 20 bar of CO-air (4:1 mixture) |

| Temperature | 100 °C |

| Starting Material | This compound derivatives |

The versatility of this method allows for the synthesis of a range of fused imidazole bicyclic esters by varying the substituent on the pyridine ring of the starting material and the alcohol used as a nucleophile.

Advanced Computational and Theoretical Studies of N Prop 2 Yn 1 Yl Pyridin 2 Amine and Its Reaction Pathways

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

DFT calculations serve as the foundation for understanding a molecule's intrinsic properties. For N-(prop-2-yn-1-yl)pyridin-2-amine, these calculations would provide fundamental data about its three-dimensional shape, stability, and electronic character.

Optimized Molecular Geometries and Conformational Analysis

A crucial first step in computational analysis is determining the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This involves calculating the molecule's potential energy surface to find the lowest energy conformer. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles, particularly around the flexible propargyl group and its connection to the amine nitrogen. Analysis of different rotational isomers (conformers) would reveal the most likely shape of the molecule under standard conditions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govsigmaaldrich.com The energy and spatial distribution of these orbitals are key to predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). nih.gov An analysis for this compound would map out these orbitals and calculate the HOMO-LUMO energy gap, an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis for Electronic Transitions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, aligning with the familiar Lewis structure concept. chemscene.commdpi.comresearchgate.net This method quantifies delocalization effects by examining interactions between filled (donor) and empty (acceptor) orbitals. For the target molecule, NBO analysis would clarify the nature of the bonding and identify key stabilizing hyperconjugative interactions, such as those between the pyridine (B92270) ring and the amine substituent.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule from the perspective of an approaching electrophile or nucleophile. nih.govnih.gov Color-coding reveals electron-rich regions (negative potential, typically red) and electron-poor regions (positive potential, typically blue). nih.gov For this compound, an MEP map would visually identify the most likely sites for electrophilic attack (e.g., the nitrogen atom of the pyridine ring) and nucleophilic attack.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated. These include chemical hardness (resistance to change in electron distribution), softness (the reciprocal of hardness), and the electrophilicity index. nih.govijcce.ac.ir These quantitative values would allow for the comparison of the reactivity of this compound with other related compounds, providing a numerical scale for its stability and electrophilic character. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to study excited states and predict electronic absorption spectra (like UV-Vis spectra). nih.gov A TD-DFT calculation on this compound would determine the energies of its electronic transitions, the corresponding wavelengths of maximum absorption (λmax), and the strength of these transitions (oscillator strengths). This information is vital for understanding the molecule's response to light and its potential applications in photochemistry or as a chromophore.

The absence of specific data for these advanced computational analyses underscores an opportunity for new research to characterize this compound and expand the understanding of this and similar pyridine compounds.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape. These simulations could identify the most stable conformers, understand the dynamics of the propargyl side chain, and investigate intermolecular interactions, such as hydrogen bonding. A thorough search of scientific databases did not yield any specific studies on the molecular dynamics or conformational landscape of this compound.

Studies on Linear Polarizability and First Hyperpolarizability for Nonlinear Optical Properties

The study of linear polarizability (α) and first hyperpolarizability (β) is essential for identifying materials with potential nonlinear optical (NLO) properties. These properties describe how the electron cloud of a molecule responds to an external electric field and are crucial for applications in photonics and optoelectronics. Molecules containing pyridine rings are often investigated for their NLO properties due to the presence of a π-electron system. Computational methods can effectively predict these properties. However, specific theoretical or experimental studies detailing the linear polarizability and first hyperpolarizability of this compound are not present in the available literature.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Catalytic and Materials Science Applications of N Prop 2 Yn 1 Yl Pyridin 2 Amine Derivatives

Design and Application as Ligands in Transition Metal Catalysis

N-(prop-2-yn-1-yl)pyridin-2-amine and its derivatives have emerged as versatile ligands in the field of transition metal catalysis. The presence of both a pyridine (B92270) ring and a propargyl group allows for the formation of stable complexes with a variety of transition metals, which can then be employed to catalyze a range of organic transformations. The strategic design of these ligands, often by modifying the pyridine or amine functionalities, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

One area of significant interest is the use of these ligands in polymerization and oligomerization reactions. For instance, iron(II) and cobalt(II) complexes bearing iminopyridine ligands, which can be conceptually derived from this compound, have been shown to be effective catalysts for ethylene (B1197577) oligomerization. unam.mxunam.mx When activated with methylaluminoxane (B55162) (MAO), these complexes can produce α-olefins with varying chain lengths. unam.mx The activity and selectivity of these catalysts are highly dependent on the structure of the ligand and the nature of the metal center. For example, dinuclear cobalt(II) complexes have demonstrated significantly higher catalytic activity compared to their mononuclear counterparts. unam.mx

Another important application is in atom transfer radical polymerization (ATRP). Amino-pyridine iron(II) complexes have been synthesized and characterized for their ability to catalyze the polymerization of styrene. umn.edu The substitution pattern on the amino group has been found to influence the catalytic activity, with sterically bulkier and electron-donating groups enhancing the rate of polymerization. umn.edu This highlights the tunability of the ligand scaffold for optimizing catalyst performance.

The catalytic activity of various metal complexes with ligands derived from or related to this compound is summarized in the table below.

| Catalyst System | Ligand Type | Metal | Reaction Catalyzed | Key Findings | Reference |

| iPrN6Co2Cl4/MAO | Tetrakis-imino-bis-pyridine | Cobalt(II) | Ethylene Polymerization | Highly active catalyst for the production of high-density polyethylene (B3416737) (HDPE). | unam.mx |

| CyAr2N5FeCl2/MAO | Tris-imino-bis-pyridine | Iron(II) | Ethylene Oligomerization | Produces α-olefins. | unam.mx |

| [2-[(2,6-Me2-C6H3)NHCH(t-Bu)]C5H4N]FeCl2 | Amino-pyridine | Iron(II) | Styrene ATRP | Catalyzes atom transfer radical polymerization. | umn.edu |

| Imino-pyridine Ni(II) complexes | Imino-pyridine | Nickel(II) | Ketone Transfer Hydrogenation | Moderate catalytic activities with turnover numbers up to 126. | researchgate.net |

Role in the Synthesis of Advanced Organic Materials

The unique chemical structure of this compound, featuring a reactive propargyl group and a versatile aminopyridine core, makes it a valuable building block for the synthesis of advanced organic materials. The terminal alkyne can participate in a variety of coupling reactions, such as the Sonogashira coupling, click chemistry, and polymerization, while the aminopyridine moiety can be functionalized or incorporated into larger heterocyclic systems.

One notable application is in the synthesis of polysubstituted pyridines. A metal-free, mild, and efficient method for the construction of multisubstituted pyridines involves the condensation of α,β-unsaturated aldehydes with propargylamine (B41283). nih.gov This reaction proceeds through an imine formation followed by a cyclization via an allenyl intermediate, offering a straightforward route to complex pyridine derivatives. nih.gov These pyridine-based materials are of interest for their potential applications in medicinal chemistry and materials science. nih.gov

Furthermore, the concept of using heterocyclic amines as building blocks for more complex structures is well-established. For example, 2-aminothiophenes have been utilized in the synthesis of a variety of fused heterocyclic systems, including pyrido[1,2-a]thieno[3,2-e]pyrimidines and quinolines. nih.gov Similarly, this compound can serve as a precursor for a wide array of fused nitrogen-containing heterocycles, which are scaffolds for materials with interesting electronic and photophysical properties.

The versatility of this compound as a building block is highlighted by its ability to undergo various transformations to yield functional materials.

| Starting Material | Reagent/Reaction Condition | Product | Application Area | Reference |

| α,β-Unsaturated aldehydes and propargylamine | NaHCO3 | Polysubstituted pyridines | Advanced Organic Materials | nih.gov |

| 2-Aminothiophenes | Cyanoacetamides, arylidenemalononitrile | Pyrido[1,2-a]thieno[3,2-e]pyrimidines | Antimicrobial Agents | nih.gov |

| N-(prop-2-yn-1-yl)pyridin-2-amines | I2-Catalyzed intramolecular dehydrogenative aminooxygenation | Acylated imidazo[1,2-a]pyridines | Organic Synthesis | chem960.com |

Development of Optoelectronic Materials with Fused Imidazole (B134444) Bicyclic Cores

A significant area of application for this compound derivatives is in the synthesis of fused heterocyclic systems, particularly those with potential for optoelectronic applications. The intramolecular cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines provides a practical route to imidazo[1,2-a]pyridines. chem960.com These fused imidazole bicyclic cores are of great interest due to their unique photophysical properties and stability, making them promising candidates for the development of novel optoelectronic materials. nih.gov

The synthesis of imidazo[1,2-a]pyridines can be achieved through various catalytic methods, including silver-catalyzed reactions of alkynes. chem960.com The functionalization of the imidazo[1,2-a]pyridine (B132010) core allows for the tuning of its electronic and optical properties. For example, the introduction of different substituents can alter the absorption and emission wavelengths, as well as the quantum efficiency of the resulting materials. nih.gov

Research has shown that imidazopyridine derivatives can exhibit significant two-photon absorption, a property that is highly desirable for applications in bioimaging and photodynamic therapy. nih.gov The development of D-π-A (donor-π-acceptor) type imidazole derivatives has led to materials with large two-photon absorption cross-sections. nih.gov

The optoelectronic properties of these materials can be further tailored by creating more extended conjugated systems. For instance, 2,6-bis(2-anilinoethynyl)pyridine scaffolds have been synthesized and their fluorescent properties investigated for potential use as anion sensors. nih.gov The systematic variation of functional groups on these scaffolds allows for the fine-tuning of their fluorescence response. nih.gov

| Precursor | Synthetic Method | Fused Heterocycle | Potential Application | Reference |

| N-(prop-2-yn-1-yl)pyridin-2-amines | Two-step synthesis | Imidazo[1,2-a]pyridines | Optoelectronics, Bioimaging | chem960.com |

| 2-Aminopyridines and α-halocarbonyl compounds | Metal-mediated reactions | Fused imidazoles | Pharmaceutical applications | researchgate.net |

| D-π-A type imidazole precursors | Chemical synthesis | Imidazole derivatives | Two-photon absorption, Bioimaging | nih.gov |

| 2,6-bis(2-anilinoethynyl)pyridine precursors | Chemical synthesis | Bisphenylureas | Anion sensing | nih.gov |

Integration into Supramolecular Architectures

The ability of this compound and its derivatives to participate in non-covalent interactions, particularly hydrogen bonding, makes them excellent candidates for the construction of supramolecular architectures. The N-H proton of the amine and the nitrogen atom of the pyridine ring can act as hydrogen bond donors and acceptors, respectively, leading to the formation of well-defined self-assembled structures.

Studies on related N-substituted 2-aminopyridine (B139424) derivatives have revealed the formation of various hydrogen-bonding motifs. For instance, N,N'-bis(2-pyridyl)aryldiamines can form either polymeric tapes or complex 1D, 2D, or 3D supramolecular structures through N-H···N hydrogen bonds, depending on the conformation of the molecule. mdpi.com

In the case of N-(pyridin-2-ylmethyl)pyridin-2-amine, which is structurally similar to derivatives of the title compound, weak intermolecular N-H···N hydrogen bonds and C-H···π interactions have been observed in the crystal structure, contributing to the stabilization of the crystal packing. nih.govresearchgate.net The formation of dimers through self-complementary N-H···N hydrogen bonds is a common feature in these systems. nih.gov

| Compound | Intermolecular Interactions | Supramolecular Structure | Significance | Reference |

| N,N'-bis(2-pyridyl)aryldiamines | N-H···N hydrogen bonds | Polymeric tapes, 1D, 2D, or 3D networks | Conformational polymorphism influencing self-assembly | mdpi.com |

| N-(pyridin-2-ylmethyl)pyridin-2-amine | N-H···N hydrogen bonds, C-H···π interactions | Dimers | Stabilization of crystal packing | nih.govresearchgate.net |

| N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine | Dual N—H⋯N hydrogen bonding | Dimers | Control over molecular assembly | nih.gov |

| 5-methoxy-2-nitroaniline and 2-amino-5-nitropyridine (B18323) co-crystal | N-H···O, N-H···N, C-H···O hydrogen bonds | Co-crystal | Formation of complex hydrogen-bonded networks | unison.mx |

Molecular Interactions of N Prop 2 Yn 1 Yl Pyridin 2 Amine Derivatives in Biochemical Research

Structure-Activity Relationship (SAR) Studies Through Molecular Modeling

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of N-(prop-2-yn-1-yl)pyridin-2-amine, molecular modeling has been instrumental in understanding how structural modifications influence their biological activity.

For instance, in the development of ligands for sigma receptors (σRs), which are implicated in neurological disorders, SAR studies have revealed key structural features that determine binding affinity and selectivity. A series of 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles were synthesized and evaluated. Molecular modeling of these compounds has shown that the introduction of a methyl group at the N-(prop-2-yn-1-yl)amino substituent can significantly impact affinity for the σ1 receptor. For example, the methylation of the amino group in one derivative increased its affinity substantially. nih.gov

Investigation of Binding Mechanisms with Target Proteins via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been extensively used to investigate the binding mechanisms of this compound derivatives with their target proteins.

In the context of monoamine oxidase (MAO) inhibition, docking studies of benzylidene-prop-2-ynyl-amine analogues have provided insights into their binding modes within the enzyme's active site. These studies have shown that the imine moiety of the inhibitors is located in a hydrophobic pocket, which positions the propargyl group in close proximity to the flavin adenine (B156593) dinucleotide (FAD) cofactor. The inhibitory potency towards MAO-A was found to be influenced by both the distance between the alkynyl group and the N5 of FAD, as well as hydrogen bonding interactions between the inhibitors and the enzyme. nih.gov

Similarly, molecular docking has been employed to study the interaction of pyridine (B92270) derivatives with other protein targets. For example, in the development of inhibitors for Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), docking studies of 6-(quinolin-2-ylthio) pyridine derivatives revealed good binding affinity towards these proteins. nih.gov In another study, docking of pyrimidin-2-amine derivatives with E. coli DNA gyrase B protein helped to understand their antibacterial activity by showing favorable binding interactions at the active site. These examples underscore the power of molecular docking in elucidating the specific interactions that govern the binding of these ligands to their protein targets, thereby guiding the design of more potent and selective inhibitors.

Elucidation of Enzyme Inhibition Mechanisms at a Molecular Level

The propargylamine (B41283) group in this compound and its derivatives is a key functional group responsible for their mechanism-based inhibition of certain enzymes, particularly those belonging to the flavoenzyme and copper-dependent monooxygenase families.

Monoamine Oxidase (MAO): The N-(prop-2-yn-1-yl)amino moiety is a well-known pharmacophore for the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters. The terminal alkyne of the propargyl group acts as a mechanism-based inactivator. Upon catalytic activation by the MAO flavin cofactor, the alkyne is converted into a reactive intermediate, which then forms a covalent bond with the enzyme, leading to its irreversible inhibition. nih.gov The selectivity of these inhibitors for MAO-A or MAO-B can be modulated by substitutions on the pyridine ring and other parts of the molecule. nih.govnih.gov

Ammonia Monooxygenase (AMO): Ammonia monooxygenase (AMO), a key enzyme in the nitrogen cycle, is another target for alkyne-containing compounds. Studies have shown that both linear and aromatic alkynes can inhibit AMO. nih.gov Phenylacetylene, an aromatic alkyne, has been shown to be a potent inhibitor of AMO from Nitrosomonas europaea. nih.govresearchgate.net The mechanism of inhibition can vary, with some alkynes acting as competitive inhibitors and others as non-competitive or irreversible inhibitors. nih.govresearchgate.net The propargyl group in this compound derivatives can similarly target and inactivate AMO, making these compounds of interest in nitrification inhibition research. acs.org

| Enzyme Target | Type of Inhibition | Key Structural Feature | Reference(s) |

| Monoamine Oxidase (MAO) | Mechanism-based, irreversible | N-(prop-2-yn-1-yl)amino group | nih.govnih.gov |

| Ammonia Monooxygenase (AMO) | Varies (competitive, non-competitive, irreversible) | Alkyne group | nih.govresearchgate.netacs.org |

Examination of Molecular Interactions Affecting Cellular Processes

The molecular interactions of this compound derivatives extend beyond specific enzyme inhibition and can influence broader cellular processes. The reactive nature of the propargyl group allows these compounds to participate in various biochemical reactions within the cell.

Reactive Cysteinome: The terminal alkyne can be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property allows for the development of activity-based protein profiling (ABPP) probes. For example, a diyne probe has been used to label the AMO enzyme in Nitrosomonas europaea. nih.gov The probe is catalytically activated by AMO, forming a covalent adduct with the enzyme while leaving a terminal alkyne available for subsequent reaction with a reporter tag, such as a fluorescent azide. This approach enables the specific labeling and identification of active enzyme molecules within a complex proteome.

Redox Mechanisms: The pyridine ring itself is a redox-active moiety and can participate in electron transfer processes. The electronic properties of the pyridine ring can be tuned by the introduction of various substituents. These modifications can influence the molecule's ability to interact with cellular redox systems and potentially modulate cellular signaling pathways that are sensitive to redox state. While direct studies on the redox mechanisms of this compound are not extensively detailed in the provided context, the general reactivity of pyridine derivatives suggests a potential role in influencing cellular redox environments. rsc.org

| Cellular Process | Interaction Mechanism | Application/Implication | Reference(s) |

| Reactive Cysteinome Profiling | Click Chemistry (CuAAC) with alkyne group | Activity-based protein profiling (ABPP) probes for enzyme labeling | nih.gov |

| Redox Mechanisms | Electron transfer involving the pyridine ring | Potential modulation of cellular redox signaling | rsc.org |

Advanced Analytical Methodologies for N Prop 2 Yn 1 Yl Pyridin 2 Amine Characterization Computational Aspects

Computational Prediction of Chromatographic Behavior for Separation Studies

Predicting the chromatographic retention of a compound is essential for developing efficient separation and analysis methods. Quantitative Structure-Retention Relationship (QSRR) models are powerful computational tools used for this purpose. rpi.edunih.gov These models establish a mathematical correlation between a molecule's structural or physicochemical properties (descriptors) and its retention time in a specific chromatographic system. rpi.edunih.gov For N-(prop-2-yn-1-yl)pyridin-2-amine, a QSRR model can be developed to forecast its retention time (RT) under various liquid chromatography (LC) conditions, such as reversed-phase or hydrophilic interaction chromatography.

The process begins with the calculation of a wide array of molecular descriptors for this compound. These descriptors quantify different aspects of the molecular structure, including topology, geometry, and electronic properties. Relevant descriptors for this compound would likely include:

LogP: A measure of hydrophobicity.

Topological Polar Surface Area (TPSA): An indicator of polarity.

Molecular Weight (MW): The mass of the molecule.

Number of Hydrogen Bond Donors and Acceptors: Key factors in polar interactions.

pKa: Predicting the ionization state at a given pH.

Once calculated, these descriptors are used as input variables in statistical modeling. rpi.edu Techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are employed to build the predictive model. rpi.edunih.gov The model is trained using a dataset of compounds with known retention times and similar structural features to this compound. The robustness and predictive power of the resulting QSRR model are evaluated using statistical parameters like the coefficient of determination (R²), and the cross-validation coefficient (Q²). nih.gov Such models provide a valuable a priori estimation of retention behavior, which significantly accelerates method development and can help in the tentative identification of the compound in complex mixtures. nih.gov

Table 1: Selected Molecular Descriptors for QSRR Modeling of this compound

| Descriptor | Hypothetical Value | Significance in Chromatography |

| Molecular Weight ( g/mol ) | 146.18 | Influences size-based separation and diffusion. |

| logP (Octanol-Water Partition Coefficient) | 1.85 | Primary indicator of retention in reversed-phase chromatography. |

| Topological Polar Surface Area (TPSA) (Ų) | 41.9 | Relates to polarity and interactions with polar stationary phases or mobile phase additives. |

| Hydrogen Bond Donors | 1 | Affects interactions with polar functional groups on the stationary phase. |

| Hydrogen Bond Acceptors | 2 | Influences retention in normal-phase and HILIC modes. |

| pKa (most basic) | 6.5 | Determines the charge state of the pyridine (B92270) nitrogen, affecting ionic interactions. |

Theoretical Mass Spectrometry Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a cornerstone for the structural elucidation of organic molecules. Computational chemistry offers powerful tools to simulate the fragmentation of a protonated molecule, providing a theoretical fragmentation pattern that can be compared with experimental data to confirm its identity. nih.govnih.gov This in silico fragmentation analysis is particularly useful for distinguishing between isomers and identifying unknown compounds. nih.gov

For this compound, the analysis would begin by determining the most likely site of protonation in the gas phase. Given the presence of two nitrogen atoms, the pyridine nitrogen is generally the most thermodynamically favored site for protonation due to its higher basicity. nih.gov Following the in silico protonation, computational algorithms can predict the subsequent fragmentation pathways under collision-induced dissociation (CID) conditions. These predictions are based on factors like bond dissociation energies, the stability of resulting fragment ions and neutral losses, and the potential for rearrangement reactions. nih.govarkat-usa.org

Common fragmentation pathways for a molecule like protonated this compound could include:

Loss of the propargyl group: Cleavage of the N-C bond to the alkyne moiety, resulting in a neutral loss of C₃H₃• and the formation of a protonated 2-aminopyridine (B139424) ion.

Fission of the pyridine ring: Ring-opening reactions followed by the loss of small neutral molecules like HCN.

Rearrangements: The initial fragment ions may undergo complex rearrangements, such as ring expansions, before further fragmentation. arkat-usa.org

Simulators like the Virtual Metabolomics Mass Spectrometer (ViMMS) can even be used to test and optimize different fragmentation strategies offline, saving valuable instrument time. nih.gov

Table 2: Predicted Mass Fragments for Protonated this compound ([M+H]⁺ = m/z 147.08)

| Predicted m/z | Proposed Fragment Ion Structure | Neutral Loss | Fragmentation Pathway |

| 146.07 | [M]⁺˙ | H• | Loss of a hydrogen radical from the protonated molecule. |

| 120.05 | [C₅H₅N₂]⁺ | C₂H₂ | Retro-Diels-Alder type fragmentation of the pyridine ring. |

| 107.06 | [C₅H₆N₂]⁺ | C₃H₃• | Cleavage of the N-CH₂ bond (loss of propargyl radical). |

| 95.06 | [C₅H₇N₂]⁺ | C₃H₂ | Loss of propyne (B1212725) from the side chain. |

| 79.04 | [C₅H₅N]⁺˙ | NH₂-C₃H₃ | Complex rearrangement and cleavage of the amino-propargyl group. |

Computational Protocols for Enhancing Spectroscopic Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for definitive structure elucidation. However, interpreting complex spectra can be challenging. Computational protocols, primarily based on Density Functional Theory (DFT), have become indispensable for accurately predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.netyoutube.com

The standard procedure involves first performing a conformational search to identify the low-energy conformers of this compound. researchgate.net The geometry of these conformers is then optimized using a selected DFT functional and basis set, such as the widely used B3LYP/6-31G(d,p). acs.orgnyu.edu Following optimization, NMR shielding tensors are calculated for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nyu.edunih.gov These absolute shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org

The predicted ¹H and ¹³C NMR spectra can be compared directly with experimental data. A good correlation, often evaluated by the mean absolute error (MAE), provides strong evidence for the proposed structure. youtube.com This approach is highly effective in assigning signals in complex regions of the spectrum, resolving ambiguities in stereochemistry, and distinguishing between constitutional isomers. researchgate.netnih.gov Recent advancements integrate DFT calculations with machine learning models, further improving the accuracy of chemical shift predictions. nyu.edunih.gov Similar quantum chemical calculations can be applied to predict and interpret vibrational spectra (FT-IR, Raman), providing a complete spectroscopic profile of the molecule. researchgate.net

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | DFT-Calculated δ (ppm) (B3LYP/6-31G(d,p)) | Hypothetical Experimental δ (ppm) | Deviation (Δδ) (ppm) |

| Pyridine C2 | 158.5 | 159.2 | -0.7 |

| Pyridine C6 | 148.1 | 148.5 | -0.4 |

| Pyridine C4 | 137.9 | 138.1 | -0.2 |

| Pyridine C5 | 113.5 | 114.0 | -0.5 |

| Pyridine C3 | 108.2 | 108.9 | -0.7 |

| Alkyne C≡C-H | 80.5 | 81.1 | -0.6 |

| Alkyne C≡C-H | 72.1 | 72.5 | -0.4 |

| Methylene (B1212753) -CH₂- | 32.4 | 32.8 | -0.4 |

Conclusion and Future Perspectives in N Prop 2 Yn 1 Yl Pyridin 2 Amine Research

Summary of Key Contributions and Discoveries

N-(prop-2-yn-1-yl)pyridin-2-amine (CAS No. 117459-95-7) is primarily recognized for its role as a versatile synthetic intermediate. chemscene.com Its principal contribution to chemical science lies not in its own biological activity, but in its utility as a foundational building block for constructing more complex molecules. The structure features two key components: the 2-aminopyridine (B139424) nucleus and a terminal alkyne functionality.

The 2-aminopyridine scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive agents. rsc.org Its nitrogen atom can participate in crucial hydrogen bonding interactions within biological receptors, enhancing the pharmacokinetic properties of drug candidates. nih.gov The propargyl group (prop-2-yn-1-yl), on the other hand, provides a reactive handle for a variety of chemical transformations. Specifically, the terminal alkyne is a key substrate for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent linking of molecular fragments. chemscene.com

Research has demonstrated the incorporation of the N-(propargyl)pyridin-2-amine moiety into more elaborate molecular designs. For instance, complex derivatives have been synthesized and investigated as potential agents for treating neurological disorders by targeting sigma receptors (σRs). researchgate.net These discoveries underscore the compound's value as a scaffold, enabling the systematic exploration of chemical space to develop new therapeutic agents.

Identification of Unexplored Reactivity and Synthetic Paradigms

While the utility of the terminal alkyne in this compound for cycloaddition reactions is established, a significant portion of its potential reactivity remains to be explored. The class of molecules known as N-propargylamines are valuable precursors in the synthesis of a diverse range of nitrogen-containing heterocycles. rsc.org This suggests that this compound could serve as a substrate for novel cyclization and annulation reactions to build fused heterocyclic systems.

Future synthetic explorations could focus on:

Tandem Reactions: Designing one-pot procedures where both the alkyne and the aminopyridine functionalities react sequentially to rapidly build molecular complexity. For example, cascade reactions involving the generation of 1,4-oxazepine (B8637140) intermediates from N-propargyl-β-enaminones have been reported, and similar strategies could potentially be adapted. researchgate.net

Metal-Catalyzed Cross-Coupling: Beyond CuAAC, the terminal alkyne can participate in other powerful C-C bond-forming reactions like the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, allowing for the introduction of various aryl, vinyl, or other alkynyl substituents.

Electrocyclization Reactions: The N-propargylamine motif can be part of an azatriene system that undergoes electrocyclization to furnish polycyclic pyridine (B92270) structures, a strategy that could be applied to create novel, rigid scaffolds. nih.gov

Investigating these and other reaction pathways will unlock new synthetic paradigms, providing access to novel derivatives that are otherwise difficult to obtain and expanding the chemical space accessible from this versatile starting material.

Emerging Computational and Data-Driven Strategies in Pyridine Chemistry

The advancement of computational chemistry and artificial intelligence offers powerful tools to accelerate research in pyridine chemistry, which can be directly applied to this compound. youtube.com These strategies enable the prediction of molecular properties and the rational design of new compounds before their synthesis, saving significant time and resources.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the geometric and electronic structures of pyridine derivatives. researchgate.net This method can predict fundamental properties such as pKa values, heats of formation, and bond dissociation energies, offering insights into the compound's stability and reactivity. researchgate.netbas.bg For this compound, DFT could be used to model its interaction with catalysts or to understand the regioselectivity of its reactions.

Molecular Docking and Dynamics: To guide the design of new bioactive molecules, molecular docking simulations can predict the binding mode and affinity of derivatives within the active site of a target protein. nih.govrsc.org This was demonstrated in the design of pyridine-based tubulin inhibitors, where docking results correlated well with experimental activity. nih.gov

AI and QSAR Models: Artificial intelligence and machine learning algorithms can build Quantitative Structure-Activity Relationship (QSAR) models from existing data. youtube.com These models can predict the biological activity or physicochemical properties (e.g., solubility, blood-brain barrier permeability) of novel, unsynthesized pyridine derivatives, allowing researchers to prioritize the most promising candidates for synthesis. youtube.comnih.gov

By applying these data-driven strategies to the this compound scaffold, researchers can more efficiently navigate the vast chemical space to identify novel molecules with desired therapeutic or material properties.

Potential for Rational Design of Novel Molecular Scaffolds based on this compound

The unique bifunctional nature of this compound makes it an exemplary platform for the rational design of innovative molecular scaffolds. rsc.orgnih.gov The compound offers a modular design approach, where the stable 2-aminopyridine core acts as an anchor or pharmacophore, and the propargyl group serves as a versatile linker for attaching other molecular fragments.

This modularity is particularly relevant for modern drug discovery paradigms:

Hybrid Molecules and Fragment-Based Drug Discovery (FBDD): The propargyl group allows for the easy conjugation of this compound with other pharmacophores or molecular fragments via click chemistry. This enables the rapid generation of libraries of hybrid molecules designed to interact with multiple biological targets or to bind to a single target with higher affinity and specificity. researchgate.netnih.gov

Fluorescent Probes and Chemical Biology Tools: The alkyne can be used to attach fluorophores, biotin (B1667282) tags, or other reporter groups. mdpi.com This would transform the molecule into a chemical probe for studying biological systems, for example, to identify the protein targets of a bioactive 2-aminopyridine derivative.

Development of Covalent Inhibitors and PROTACs: The reactive alkyne can be elaborated into a warhead for targeted covalent inhibition. Furthermore, it provides a convenient attachment point for linking to an E3 ligase-recruiting ligand, a key strategy in the design of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation.

The combination of a proven medicinal chemistry scaffold with a versatile synthetic handle positions this compound as a powerful platform for creating next-generation therapeutics and advanced molecular probes. nih.govacs.org

Q & A

Q. What are the recommended synthetic methodologies for N-(prop-2-yn-1-yl)pyridin-2-amine?

The synthesis of structurally analogous compounds involves coupling reactions between propargylamine derivatives and pyridine-based precursors. For example, oxidative aminocarbonylation strategies using Prop-2-yn-1-yl carboxylates (e.g., Prop-2-yn-1-yl 1H-imidazole-1-carboxylate) have been employed to functionalize amine intermediates under mild conditions, achieving good yields . Additionally, reductive amination or nucleophilic substitution protocols using pyridin-2-amine and propargyl halides are common. Reaction optimization often includes pH control, temperature modulation, and catalysts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance efficiency .

Q. What safety protocols are critical when handling this compound?

Based on safety data for structurally related propargylamines, researchers must use:

- Respiratory protection : OV/AG/P99 (US) or ABEK-P2 (EU) respirators in high-exposure scenarios.

- Skin/eye protection : Full-body chemical-resistant suits and goggles to prevent irritation (classified as Skin Irritant Category 2, H315) .

- Environmental controls : Avoid drainage system contamination due to potential aquatic toxicity.

Q. How can crystallographic techniques validate the molecular structure of this compound?

Small-molecule X-ray diffraction (SXRD) using programs like SHELXL (for refinement) and WinGX (for data processing) is standard. SHELXL enables high-precision refinement of anisotropic displacement parameters, critical for resolving propargyl group geometry and pyridine ring planarity . For poorly diffracting crystals, synchrotron radiation or low-temperature data collection may improve resolution.

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies often arise from dynamic molecular behavior (e.g., rotational freedom of the propargyl group). Strategies include:

Q. What strategies optimize synthetic yield in multi-step routes involving this compound?

Key optimizations:

- Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance propargyl-amine coupling efficiency.

- Purification : Use preparative HPLC or silica gel chromatography to isolate intermediates.